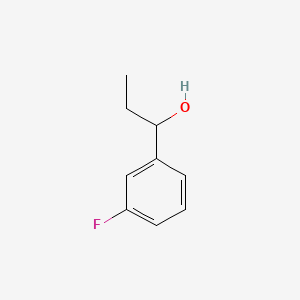

1-(3-Fluorophenyl)propan-1-OL

Beschreibung

Significance of Fluorinated Propanols in Advanced Organic Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorinated propanols, a class of compounds that includes 1-(3-Fluorophenyl)propan-1-ol, have garnered considerable attention in advanced organic synthesis for several key reasons.

The high electronegativity of the fluorine atom can influence the electron distribution within a molecule, impacting its reactivity and stability. numberanalytics.com This effect is particularly pronounced in fluorinated alcohols, where the fluorine atom can modulate the acidity of the hydroxyl group and influence the molecule's hydrogen-bonding capabilities. researchgate.net These unique properties make fluorinated alcohols effective as solvents and promoters in a variety of organic reactions. researchgate.net They can facilitate reactions by stabilizing transition states and intermediates, often leading to higher yields and selectivities. acs.org

Furthermore, the presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds. numberanalytics.com This has led to the widespread use of fluorinated building blocks in medicinal chemistry for the development of new drugs with improved pharmacokinetic profiles.

Historical Context of 1-Arylpropan-1-ols in Chemical Science

The study of 1-arylpropan-1-ols, the broader class to which this compound belongs, has a rich history in chemical science. These compounds, characterized by a propan-1-ol chain attached to an aromatic ring, have long been recognized as important synthetic intermediates.

Historically, the synthesis of 1-arylpropan-1-ols often involved the reaction of an aryl magnesium halide (Grignard reagent) with propanal. A historical example is the synthesis of 1-(m-tolyl)propan-1-ol, which can be prepared by reacting 3-methylbenzaldehyde (B113406) with ethylmagnesium bromide. chemicalbook.com These early methods laid the groundwork for the development of more sophisticated and stereoselective synthetic routes.

The development of asymmetric synthesis has been a major focus in the chemistry of 1-arylpropan-1-ols. The stereochemistry of the hydroxyl group is often crucial for the biological activity of molecules containing this scaffold. Consequently, significant research has been dedicated to developing catalytic methods for the enantioselective synthesis of chiral 1-arylpropan-1-ols. nih.gov These advancements have been instrumental in the production of single-enantiomer drugs and other high-value chiral compounds. nih.gov

Chemical Properties and Synthesis of this compound

The utility of this compound in research and synthesis is underpinned by its distinct chemical properties and the methods available for its preparation.

| Property | Value |

| CAS Number | 701-38-2 chemicalbook.com |

| Molecular Formula | C9H11FO chemicalbook.com |

| Molecular Weight | 154.18 g/mol chemicalbook.com |

| Synonyms | 1-(3-Fluorophenyl)propanol, alpha-Ethyl-3-fluorobenzyl alcohol, Benzenemethanol, α-ethyl-3-fluoro- chemicalbook.com |

Table 1: Chemical and Physical Properties of this compound

The synthesis of this compound can be achieved through various organic chemistry reactions. A common laboratory-scale synthesis involves the Grignard reaction, where 3-fluorobenzaldehyde (B1666160) is treated with ethylmagnesium bromide. This method provides a direct route to the desired racemic alcohol.

For applications requiring enantiomerically pure forms of the compound, such as in the synthesis of chiral pharmaceuticals, stereoselective methods are employed. Biocatalytic approaches, utilizing enzymes or whole microbial cells, have emerged as powerful tools for the synthesis of chiral alcohols with high enantioselectivity. nih.gov These methods offer advantages such as mild reaction conditions and high specificity. nih.gov Chiral versions of this compound, such as (R)-1-(3'-Fluorophenyl)-1-propanol and (S)-1-(3'-Fluorophenyl)-1-propanol, are available from specialized chemical suppliers. cphi-online.comcphi-online.com

Applications in Contemporary Research

The unique structural features of this compound make it a versatile building block in several areas of contemporary chemical research.

In medicinal chemistry, the fluorophenyl group is a common motif in the design of new therapeutic agents. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability. As such, this compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. lookchem.com

The compound also finds use in the fragrance industry, where its sweet and floral odor contributes to the sensory profile of perfumes and other consumer products. lookchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINJQZXICQEKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609219 | |

| Record name | 1-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-38-2 | |

| Record name | 1-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Fluorophenyl Propan 1 Ol

Chemical Synthesis Approaches

Chemical synthesis provides reliable and scalable methods for producing 1-(3-fluorophenyl)propan-1-ol. The most common strategies are centered on the functional group transformation of readily available precursors.

The reduction of a carbonyl group is a fundamental transformation in organic chemistry for the synthesis of alcohols. wikipedia.orgpressbooks.pub Aldehydes yield primary alcohols, while ketones are reduced to form secondary alcohols. savemyexams.comlibretexts.org The choice of reducing agent is crucial and depends on the specific carbonyl compound and the presence of other functional groups. fiveable.mejove.com

The most direct route to synthesizing this compound is through the reduction of its corresponding ketone, 1-(3-fluorophenyl)propan-1-one. This reaction involves the addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. jove.comchemguide.co.uk

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com Sodium borohydride is a milder reagent, often preferred for its safety and ease of handling, and can be used in protic solvents like methanol (B129727) or ethanol. harvard.edu LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. jove.comharvard.edu

The general reaction is as follows: C₉H₉FO + [H] → C₉H₁₁FO

Table 1: Reduction of 1-(3-Fluorophenyl)propan-1-one

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 1-(3-Fluorophenyl)propan-1-one | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | This compound |

| 1-(3-Fluorophenyl)propan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | This compound |

Phenylpropanoic acids can be reduced to their corresponding alcohols, although this requires more potent reducing agents than those used for aldehydes and ketones. wikipedia.orgepa.gov Carboxylic acids are generally less reactive towards nucleophilic attack. The reduction of a carboxylic acid, such as 3-(3-fluorophenyl)propanoic acid, yields a primary alcohol, in this case, 3-(3-fluorophenyl)propan-1-ol, not the target secondary alcohol.

However, the general methodology is relevant in synthetic chemistry. Lithium aluminum hydride (LiAlH₄) is effective for reducing carboxylic acids and esters to primary alcohols. pressbooks.publibretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to produce the alcohol. wikipedia.org Sodium borohydride is typically not strong enough to reduce carboxylic acids. pressbooks.publibretexts.org

Recent research has also explored catalytic hydrogenation and biocatalytic methods for the reduction of carboxylic acids to alcohols, which can offer milder reaction conditions. nih.govpolimi.it For instance, some studies have shown the conversion of phenylpropanoic acids to their corresponding alcohols using engineered microorganisms or transition metal catalysts. nih.govdoi.org

The reduction of substituted propanone derivatives is a versatile method for generating a wide range of secondary alcohols. chemguide.co.uk The principles are similar to the reduction of 1-(3-fluorophenyl)propan-1-one. The reactivity of the ketone can be influenced by the nature and position of substituents on the phenyl ring. The fluorine atom at the meta-position in 1-(3-fluorophenyl)propan-1-one has an electron-withdrawing effect, which can influence the reactivity of the carbonyl group.

For example, the reduction of 2-bromo-1-(3-fluorophenyl)propan-1-one (B104328) with agents like sodium borohydride also yields an alcohol, which can then undergo further transformations. smolecule.com The choice of reducing agent allows for chemoselectivity; for instance, NaBH₄ can reduce a ketone without affecting other functional groups like esters or nitro groups that would be reduced by the more powerful LiAlH₄. harvard.edu

The reduction of propanal derivatives, such as 3-(3-fluorophenyl)propanal, results in the formation of primary alcohols. savemyexams.comvaia.com This reaction is analogous to the reduction of ketones but yields a -CH₂OH group from the aldehyde's -CHO group. vaia.com Reagents like NaBH₄ and LiAlH₄ are both effective for this transformation. savemyexams.comlibretexts.org To synthesize the secondary alcohol this compound, one would need to start with a ketone precursor, not an aldehyde. The reduction of an aldehyde like 3-fluorobenzaldehyde (B1666160) would yield (3-fluorophenyl)methanol, a primary alcohol.

Grignard reagents provide a powerful method for forming carbon-carbon bonds and are widely used in the synthesis of alcohols. To synthesize the secondary alcohol this compound, two primary Grignard routes are possible:

Reaction of a phenyl Grignard reagent with an aldehyde: 3-Fluorophenylmagnesium bromide (a Grignard reagent) can be reacted with propanal. The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of the aldehyde. Subsequent workup with an acid protonates the intermediate alkoxide to yield this compound.

Reaction of an alkyl Grignard reagent with an aldehyde: Ethylmagnesium bromide can be reacted with 3-fluorobenzaldehyde. In this case, the ethyl group from the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025) derivative. Acidic workup again produces the final secondary alcohol. researcher.life

These reactions must be carried out in anhydrous solvents, typically diethyl ether or THF, as Grignard reagents are highly reactive towards protic solvents like water. chegg.com This method is highly versatile, allowing for the construction of a wide variety of substituted alcohols. researcher.life

Table 2: Grignard Synthesis Pathways for this compound

| Grignard Reagent | Carbonyl Compound | Solvent | Product |

|---|---|---|---|

| 3-Fluorophenylmagnesium Bromide | Propanal | Anhydrous Ether/THF | This compound |

| Ethylmagnesium Bromide | 3-Fluorobenzaldehyde | Anhydrous Ether/THF | This compound |

Cross-Coupling and Alkylation Reactions for Related Propanol (B110389) Systems

While direct cross-coupling and alkylation reactions to form this compound are not extensively detailed in readily available literature, the principles of these reactions are fundamental in organic synthesis and can be applied to construct the carbon skeleton of related propanol systems.

Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. thermofisher.comnih.govacs.org For instance, a Suzuki-Miyaura coupling could theoretically involve the reaction of a (3-fluorophenyl)boronic acid derivative with a suitable three-carbon electrophile. nih.gov The development of such a strategy would require careful selection of catalysts, typically palladium or nickel complexes, and reaction conditions to ensure efficient coupling and avoid unwanted side reactions. thermofisher.comnih.gov

Alkylation reactions represent another viable approach. mt.com This could involve the nucleophilic addition of an organometallic reagent, such as a propyl Grignard reagent or propyllithium, to 3-fluorobenzaldehyde. This standard method for alcohol synthesis would produce the racemic form of this compound. Alternatively, Friedel-Crafts alkylation of fluorobenzene (B45895) with a propanoyl halide or anhydride, followed by reduction of the resulting ketone (3'-fluoropropiophenone), would also yield the target alcohol. mt.com The direct alkylation of phenols with alcohols has also been reported, offering a potential, albeit less direct, route. nih.gov

Chiral Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. This is typically achieved through asymmetric reduction of the corresponding prochiral ketone, 3'-fluoropropiophenone (B119259), or by resolution of the racemic alcohol.

Asymmetric Reduction Strategies

Asymmetric reduction of ketones is a well-established and highly effective method for producing chiral alcohols. Several catalytic systems have been developed that can deliver high enantioselectivity.

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. matthey.com Ruthenium complexes containing chiral diphosphine ligands, such as BINAP, are among the most successful catalysts for this transformation. matthey.comresearchgate.net In this process, 3'-fluoropropiophenone is hydrogenated using molecular hydrogen in the presence of a catalytic amount of a chiral ruthenium-diphosphine complex. The chiral environment created by the ligand directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. researchgate.net The efficiency and enantioselectivity of this reaction are highly dependent on the specific ligand, solvent, temperature, and pressure used. matthey.com One-pot tandem hydration/asymmetric transfer hydrogenation of alkynes using ruthenium catalysts has also been reported as a method for producing chiral alcohols. nih.govrsc.orgnih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II)-chiral diphosphine | Ketones | Chiral secondary alcohols | High | High | matthey.comresearchgate.net |

| CF3SO3H/Ru(II)-diamine | Alkynes | Chiral alcohols | Excellent | High | nih.govrsc.orgnih.gov |

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in stoichiometric or catalytic amounts, along with a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). alfa-chemistry.comwikipedia.orgnrochemistry.com The ketone coordinates to the Lewis acidic boron atom of the CBS catalyst in a conformation that minimizes steric interactions, and the hydride is then delivered from the borane complex to one face of the carbonyl group. wikipedia.orgnrochemistry.com This method is known for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome. alfa-chemistry.com The reaction must be performed under anhydrous conditions as the presence of water can significantly decrease the enantiomeric excess. nrochemistry.com

| Catalyst | Reactant | Product | Key Features | Reference |

| Chiral Oxazaborolidine | Prochiral Ketone | Chiral Secondary Alcohol | High enantioselectivity, predictable stereochemistry, requires anhydrous conditions. | alfa-chemistry.comwikipedia.orgnrochemistry.com |

Besides the specific examples mentioned above, a broader range of transition metal catalysts based on ruthenium, rhodium, and iridium are effective for the asymmetric reduction of ketones. diva-portal.orgacs.orgd-nb.info These catalysts are typically complexed with chiral ligands, such as diamines or amino alcohols, and are used in transfer hydrogenation reactions. acs.orgnih.gov In transfer hydrogenation, an easily handled hydrogen source, like isopropanol (B130326) or formic acid, is used instead of gaseous hydrogen. researchgate.net For instance, chiral Ru-TsDPEN complexes have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of α-phthalimide ketones, affording chiral amino alcohols in high yield and enantioselectivity. researchgate.net Similarly, chiral rhodium and iridium complexes with diamine ligands have been successfully employed in the asymmetric transfer hydrogenation of aromatic ketones. acs.org The choice of metal and ligand is crucial and depends on the specific substrate to achieve optimal results. diva-portal.orgd-nb.info

| Metal | Ligand Type | Reaction Type | Hydrogen Source | Reference |

| Ruthenium | Chiral Diphosphines, Chiral Diamines | Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation | H₂, Isopropanol, Formic Acid | matthey.comresearchgate.netnih.gov |

| Rhodium | Chiral Diamines | Asymmetric Transfer Hydrogenation | Isopropanol, Formic Acid | acs.org |

| Iridium | Chiral Diamines | Asymmetric Transfer Hydrogenation | Isopropanol, Formic Acid | acs.org |

Biocatalytic Approaches and Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. evitachem.com Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, can be used for the asymmetric reduction of ketones or the kinetic resolution of racemic alcohols. evitachem.comnih.gov

In an asymmetric reduction approach, a whole-cell biocatalyst, such as Saccharomyces cerevisiae (baker's yeast), or an isolated alcohol dehydrogenase can be used to reduce 3'-fluoropropiophenone to a single enantiomer of this compound. koreascience.krkoreascience.krunimi.it These enzymatic reductions often exhibit excellent enantioselectivity. unimi.it For example, the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae has been optimized to achieve 100% conversion in 12 hours. koreascience.krkoreascience.kr

Kinetic resolution is another powerful biocatalytic strategy. mdpi.commdpi.com This method involves the enantioselective reaction of a racemic mixture of this compound, where one enantiomer reacts faster than the other. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol in the presence of an acyl donor like vinyl acetate (B1210297). evitachem.commetu.edu.tr This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. metu.edu.tr Lipase-mediated kinetic resolution has been successfully applied to various substituted propanols. evitachem.com

| Biocatalytic Method | Enzyme/Organism | Transformation | Key Advantage | Reference |

| Asymmetric Reduction | Saccharomyces cerevisiae | Ketone to Chiral Alcohol | High conversion and enantioselectivity | koreascience.krkoreascience.kr |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Ketone to Chiral Alcohol | High stereoselectivity | nih.govunimi.it |

| Kinetic Resolution | Lipase | Racemic Alcohol to Enantiomerically Enriched Alcohol and Ester | High enantiomeric excess can be achieved | mdpi.commdpi.commetu.edu.tr |

Lipase-Mediated Enantioselective Acylation of Racemic Alcohols

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the reverse reaction, esterification or transesterification, in non-aqueous media. This catalytic versatility has been widely exploited for the kinetic resolution of racemic alcohols. In this process, one enantiomer of the racemic alcohol is selectively acylated by the lipase, leaving the other enantiomer unreacted.

A common strategy involves the use of lipases to catalyze the acylation of racemic alcohols, leading to the formation of enantiomerically enriched products. evitachem.com For instance, research has demonstrated the successful lipase-catalyzed synthesis of both enantiomers of similar compounds like 3-chloro-1-arylpropan-1-ols. researchgate.netresearcher.life This procedure is based on the enantiomer-selective acylation of the racemic alcohols in the presence of lipase from Pseudomonas fluorescens (LAK). researchgate.netresearcher.life To achieve high enantiomeric excess (ee), the reaction can be stopped at conversions different from the theoretical optimum of 50%. For example, to produce enantiopure (S)-1-aryl-3-chloropropan-1-ols (99% ee), reactions were stopped at higher conversions, while enantiopure (R)-1-aryl-3-chloropropyl acetates (99% ee) were obtained at lower conversions. researchgate.netresearcher.life

The choice of acyl donor and solvent can significantly influence the enantioselectivity of the lipase. Vinyl acetate is a commonly used acyl donor due to the irreversible nature of the reaction, as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde.

Table 1: Lipase-Mediated Enantioselective Acylation

| Lipase Source | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens (LAK) | Vinyl Acetate | n-Hexane | (S)-1-aryl-3-chloropropan-1-ols | 99% | researchgate.netresearcher.life |

| Pseudomonas fluorescens (LAK) | Vinyl Acetate | n-Hexane | (R)-1-aryl-3-chloropropyl acetates | 99% | researchgate.netresearcher.life |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Tetrahydrofuran | (R)-acetate | >99% | nih.gov |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Tetrahydrofuran | (S)-alcohol | >99% | nih.gov |

Lipase-Mediated Stereoselective Hydrolysis of Esters

Complementary to enantioselective acylation, lipases can also be employed for the stereoselective hydrolysis of racemic esters. In this approach, a racemic ester of the target alcohol is subjected to hydrolysis by a lipase, which selectively hydrolyzes one of the enantiomeric esters, yielding an enantiomerically enriched alcohol and the unreacted ester.

For example, after the enantioselective acylation to obtain enantiomerically enriched (R)-1-aryl-3-chloropropyl acetates, these esters can be enzymatically hydrolyzed. researchgate.netresearcher.life Lipase from Candida rugosa (CRL) has been effectively used for the hydrolysis of these esters to yield the corresponding (R)-1-aryl-3-chloropropan-1-ols with high enantiomeric purity (97-99% ee). researchgate.netresearcher.life The stereospecificity in these reactions is often attributed to differences in the catalytic constants for the two enantiomers rather than their binding affinities (Michaelis constants). nih.gov

Table 2: Lipase-Mediated Stereoselective Hydrolysis

| Lipase Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida rugosa (CRL) | (R)-1-aryl-3-chloropropyl acetates | (R)-1-aryl-3-chloropropan-1-ols | 97-99% | researchgate.netresearcher.life |

| Porcine Pancreatic Lipase | 3-chloro-2-methyl propanol propionate | l- or d-3-chloro-2-methylpropanol | High | nih.gov |

| Burkholderia cepacia Lipase (immobilized) | rac-ethyl 3-amino-3-phenyl-2-hydroxy-propionate | (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate | 100% | nih.gov |

Microbial Biotransformations for Stereoselective Conversion

Whole microbial cells, such as bacteria and yeasts, can be used as biocatalysts for the stereoselective reduction of prochiral ketones to produce chiral alcohols. researchgate.net These biotransformations often exhibit high regio- and stereoselectivity, providing a direct route to enantiomerically pure alcohols. researchgate.net

The stereoselective microbial reduction of the corresponding ketone, 3-fluoropropiophenone, is a promising method for the synthesis of this compound. Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), are known to reduce carbonyl compounds with high enantioselectivity. researchgate.net For instance, the bioreduction of α-, β-, and γ-haloketones using whole-cell biocatalysts has been shown to produce optically active halohydrins. mdpi.com A screening of different microbial strains can identify biocatalysts that provide the desired enantiomer with high yield and optical purity. researchgate.net For example, in the reduction of a similar ketone, two yeast strains were identified that exhibited enantiocomplementarity, allowing for the preparation of both the (S)- and (R)-alcohols in high yield and ee. researchgate.net

Stereoselective Ring-Opening Reactions of Epoxide Precursors

The ring-opening of epoxides with various nucleophiles is a fundamental transformation in organic synthesis for the construction of 1,2-difunctionalized compounds. science.gov A stereoselective approach involves the ring-opening of a chiral epoxide precursor, which can be prepared through various asymmetric epoxidation methods.

For the synthesis of this compound, a potential route involves the stereoselective ring-opening of 1-(3-fluorophenyl)propylene oxide. The reaction of this epoxide with a hydride source, such as lithium aluminum hydride, would be expected to proceed via nucleophilic attack at the less sterically hindered carbon atom, yielding the desired propan-1-ol. The stereochemistry of the resulting alcohol is determined by the stereochemistry of the starting epoxide. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. wikipedia.orgmdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com These principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals.

Several key green chemistry principles are particularly relevant to the synthesis of this compound:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Biocatalytic methods, employing enzymes like lipases, are a prime example of this principle, as they are highly efficient and selective catalysts that operate under mild conditions. scispace.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic resolutions, while effective, have a theoretical maximum yield of 50% for a single enantiomer. Asymmetric synthesis, such as the stereoselective reduction of a ketone, can achieve higher atom economy.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader goal is to shift away from petrochemical starting materials.

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. rroij.com Biocatalytic reactions can often be carried out in aqueous media or in greener organic solvents.

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The continued development of efficient biocatalysts and stereoselective chemical methods will be crucial in achieving these goals.

Chemical Reactivity and Reaction Mechanisms of 1 3 Fluorophenyl Propan 1 Ol

Oxidation Reactions to Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. byjus.com For 1-(3-Fluorophenyl)propan-1-ol, this reaction yields 1-(3-Fluorophenyl)propan-1-one. Several reagents can accomplish this, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents for secondary alcohols include chromium-based reagents and hypervalent iodine compounds. wikipedia.orglumenlearning.com Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful oxidant. lumenlearning.comgeeksforgeeks.org The reaction mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. A subsequent E2-like elimination, where a base (often water) removes the proton from the carbinol carbon, leads to the formation of the ketone and a reduced chromium species. libretexts.org

Alternatively, milder and more selective reagents are often preferred to avoid harsh acidic conditions and the toxicity of chromium. wikipedia.orgtcichemicals.com Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that oxidizes secondary alcohols to ketones under neutral pH and at room temperature. wikipedia.orgwikipedia.org The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the DMP, forming a diacetoxyalkoxyperiodinane intermediate. An acetate ion then acts as a base to abstract the proton on the alcohol's alpha-carbon, leading to the formation of the ketone. alfa-chemistry.com Benzylic alcohols are known to react readily with DMP. wikipedia.org

Table 1: Comparison of Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, acetone | Strong oxidant, readily available | Toxic, harsh acidic conditions, not very selective |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral pH, high yield, chemoselective wikipedia.orgwikipedia.org | Expensive, potentially explosive wikipedia.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, anhydrous | Milder than chromic acid, good for sensitive substrates | Toxic chromium reagent |

Reduction Reactions for Derivative Formation

While this compound is itself the product of the reduction of 1-(3-fluorophenyl)propan-1-one, its hydroxyl group can be completely removed in a dehydroxylation reaction to form the corresponding alkane, 1-(3-Fluorophenyl)propane. This type of reaction, which reduces the C-O bond to a C-H bond, is particularly relevant for benzylic alcohols. diva-portal.org

One common method for the dehydroxylation of benzylic alcohols is through catalytic transfer hydrogenolysis. This can be achieved using a heterogeneous palladium catalyst with a hydrogen donor like formic acid. diva-portal.org Mechanistic studies on similar systems suggest that the process may involve the formation of a benzylic carbocation intermediate, which is then reduced.

Another approach involves converting the alcohol into a better leaving group, such as a tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). The synthesis of derivatives can also involve the reduction of other functional groups on the molecule while preserving the hydroxyl group, or after its protection. For instance, if a nitro group were present on the aromatic ring, it could be selectively reduced to an amine using reagents like H₂/Pd-C or SnCl₂/HCl, providing a route to amino-substituted derivatives.

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic carbon of this compound, the -OH group must first be converted into a good leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group (H₂O). libretexts.orglibretexts.org

For secondary benzylic alcohols like this compound, the substitution reaction often proceeds through an Sₙ1 mechanism. libretexts.orgchemistrysteps.com The departure of the water molecule results in the formation of a relatively stable secondary benzylic carbocation. The presence of the phenyl ring stabilizes this carbocation through resonance. This intermediate is then attacked by a nucleophile. The reactivity order for hydrogen halides in this reaction is HI > HBr > HCl. libretexts.org

The Sₙ1 pathway can be complicated by potential rearrangements, although this is less common for simple benzylic systems. If the reaction is performed with a chiral alcohol, an Sₙ1 reaction will typically lead to a racemic mixture of products.

Lewis acids, such as zinc chloride (ZnCl₂), can also be used to promote the reaction, especially with weaker nucleophiles like the chloride ion. libretexts.orglibretexts.org The Lewis acid coordinates to the hydroxyl oxygen, enhancing its ability to leave.

Table 2: Nucleophilic Substitution Pathways for Secondary Alcohols

| Mechanism | Substrate | Conditions | Stereochemistry | Rearrangements |

| Sₙ1 | Secondary, Tertiary, Benzylic, Allylic | Strong acid (e.g., HBr, HI), or Lewis acid (e.g., ZnCl₂) | Racemization | Possible |

| Sₙ2 | Methyl, Primary | Strong acid, good nucleophile | Inversion of configuration | Not possible |

Esterification Reactions

This compound can react with carboxylic acids or their derivatives to form esters. This esterification can be catalyzed by strong acids (Fischer esterification), but this method is reversible and may not be suitable for sensitive substrates.

A highly effective and increasingly common method for the esterification of secondary alcohols is through enzyme catalysis, particularly using lipases. utupub.fi Lipase-catalyzed esterification offers high selectivity and occurs under mild conditions. nih.gov These reactions are often used for the kinetic resolution of racemic alcohols. utupub.fi In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol). For example, lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for the acylation of secondary alcohols in organic solvents. utupub.fi

Dehydration Reactions to Alkene Derivatives

The acid-catalyzed dehydration of this compound results in the formation of alkene derivatives by eliminating a molecule of water. adichemistry.com This reaction typically proceeds via an E1 mechanism for secondary alcohols. adichemistry.com The process involves the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (H₂O). Loss of water generates a secondary benzylic carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom (a β-hydrogen) to form a double bond.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrylearner.commasterorganicchemistry.com For this compound, removal of a hydrogen from the methylene (B1212753) group (CH₂) would lead to 1-(3-fluorophenyl)prop-1-ene, which exists as E/Z isomers. The formation of the conjugated system between the double bond and the phenyl ring makes this a favored pathway.

Mechanistic Investigations of Related Arylpropanol Systems

Exploration of Radical Pathways in Alkylation Reactions

Recent advancements in synthetic methodology have explored the use of alcohols as radical precursors for alkylation reactions. nih.govnih.gov This approach is particularly relevant for the functionalization of arenes and heteroarenes. In these reactions, a carbon-centered radical is generated from the alcohol, which then adds to an aromatic system. princeton.edu

One strategy involves a dual catalytic system, often merging photoredox catalysis with hydrogen atom transfer (HAT) catalysis. nih.gov In a proposed mechanism, a photocatalyst, upon excitation by visible light, initiates a process that leads to the generation of a thiyl radical from a thiol co-catalyst. This thiyl radical then abstracts a hydrogen atom from the α-carbon of the alcohol, forming an α-oxy radical. nih.gov This radical can then add to a protonated heteroarene. A subsequent step, known as a spin-center shift, involves the elimination of water to form a new carbon-centered radical, which ultimately leads to the alkylated product. nih.gov This bio-inspired strategy allows for the use of simple alcohols as alkylating agents under mild conditions, with water as the only byproduct. princeton.edu Such methods provide a powerful tool for C-H functionalization and the synthesis of complex molecules. researchgate.net

Analysis of Stereochemical Bottlenecks in Synthetic Pathways

The synthesis of specific stereoisomers of this compound presents notable challenges, primarily centered around the creation and control of the chiral center at the carbinol carbon. The key prochiral precursor to this compound is 3'-fluoropropiophenone (B119259). The primary stereochemical bottleneck arises during the reduction of the carbonyl group of this ketone to a hydroxyl group, a transformation that generates the chiral center. Achieving high levels of enantioselectivity and diastereoselectivity (in cases where other stereocenters are present in derivatives) is a critical challenge that dictates the efficiency and viability of the synthetic pathway.

To circumvent the formation of a racemic mixture, asymmetric synthesis strategies are employed. These can involve the use of chiral reducing agents or, more commonly, catalytic asymmetric reduction. The success of these methods is highly dependent on the choice of catalyst and reaction conditions. For instance, the asymmetric reduction of ketones can be achieved with high enantioselectivity using chiral catalysts. A one-pot synthesis of chiral alcohols from alkynes using a combination of trifluoromethanesulfonic acid and a fluorinated chiral diamine Ru(II) complex has been reported to yield chiral alcohols with high yield and excellent stereoselectivity. nih.govnih.gov

Another significant challenge is the development of processes that are both highly stereoselective and scalable for potential industrial application. While laboratory-scale syntheses may achieve high enantiomeric excess, maintaining this selectivity on a larger scale can be difficult.

Research Findings on Stereoselective Synthesis

Research into the stereoselective synthesis of structurally related fluorinated aryl propanols provides valuable insights into overcoming the stereochemical bottlenecks associated with this compound.

One effective strategy is the use of biocatalysis. For the closely related compound, 3-chloro-1-(4-fluorophenyl)propan-1-ol, a lipase-catalyzed kinetic resolution has been successfully employed. researchgate.net This method involves the enantiomer-selective acylation of the racemic alcohol. By stopping the reaction at a specific conversion, it is possible to obtain one enantiomer as the unreacted alcohol and the other as the acylated product, both with high enantiomeric purity. For example, the (S)-enantiomer of 1-aryl-3-chloropropan-1-ols has been obtained with 99% enantiomeric excess (ee) and a yield of 34-42%. researchgate.net The (R)-enantiomer can then be obtained by hydrolysis of the enantiomerically enriched ester. researchgate.net

The following table summarizes the results of a lipase-catalyzed resolution for the synthesis of enantiopure 1-aryl-3-chloropropan-1-ols, demonstrating the high levels of stereoselectivity that can be achieved.

| Compound | Enantiomer | Enantiomeric Excess (ee) | Yield |

| (S)-1-Aryl-3-chloropropan-1-ols | (S) | 99% | 34-42% |

| (R)-1-Aryl-3-chloropropan-1-ols | (R) | 97-99% | 18-24% |

Data derived from a study on lipase-catalyzed synthesis of 1-aryl-3-chloropropan-1-ols. researchgate.net

In the context of diastereoselective synthesis, for derivatives of this compound with additional stereocenters, controlling the relative configuration of these centers is crucial. For example, in the synthesis of 2-amino-1-(3-fluorophenyl)propan-1-ol, the reduction of an intermediate imine must be controlled to produce the desired diastereomer. Research on the diastereoselective amination of racemic alcohols has shown that ruthenium catalysts can achieve high diastereoselectivity (>95:5 dr). semanticscholar.org

Furthermore, biocatalytic cascades have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, yielding chiral azidoalcohols with excellent enantiomeric excess (up to 99.9% ee) and diastereomeric ratios (>99:1 dr). nih.gov These advanced methods highlight the potential for enzymatic systems to address complex stereochemical challenges in the synthesis of compounds structurally similar to this compound.

The table below presents data from the biocatalytic hydroxyazidation of an alkene leading to a chiral azidoalcohol, illustrating the high degree of stereocontrol achievable.

| Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (1R,2R)-2-azido-1-phenylpropan-1-ol | 37% | >99:1 | 99.9% |

Data from a study on the regiodivergent and stereoselective hydroxyazidation of alkenes. nih.gov

These research findings underscore the importance of catalyst selection, whether it be a chemical catalyst or a biocatalyst, in overcoming the stereochemical bottlenecks inherent in the synthesis of chiral molecules like this compound. The development of highly selective and efficient catalytic systems is paramount to achieving the desired stereoisomer in high purity and yield.

Spectroscopic Characterization Methodologies for 1 3 Fluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-Fluorophenyl)propan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons and their neighboring atoms. In this compound, the spectrum reveals distinct signals for the aromatic protons, the carbinol proton (the proton attached to the carbon bearing the hydroxyl group), the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The fluorine atom on the phenyl ring and the hydroxyl group on the propyl chain significantly affect the chemical shifts of nearby protons.

Key Features of the ¹H NMR Spectrum:

Aromatic Protons: The protons on the 3-fluorophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 7.4 ppm. The fluorine substitution pattern influences the splitting patterns and chemical shifts of these aromatic protons.

Carbinol Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group is a methine proton and its signal is often observed as a triplet.

Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic and may exhibit complex splitting patterns, often appearing as a multiplet.

Methyl Protons (-CH₃): The three protons of the terminal methyl group typically appear as a triplet in the upfield region of the spectrum due to coupling with the adjacent methylene protons.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary and its signal may appear as a broad singlet. Its position is often concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.40 - 7.00 | m |

| -CHOH | 4.65 | t |

| -CH₂- | 1.80 - 1.70 | m |

| -CH₃ | 0.90 | t |

Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon atoms.

Key Features of the ¹³C NMR Spectrum:

Aromatic Carbons: The carbon atoms of the phenyl ring show signals in the downfield region, typically between 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), resulting in a doublet.

Carbinol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group appears in the range of 65-75 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is typically found further upfield compared to the carbinol carbon.

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded and appears at the highest field (lowest ppm value).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C-F | ~163 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-ipso | ~146 |

| Aromatic C-H | ~130, ~122, ~114, ~113 |

| -CHOH | ~75 |

| -CH₂- | ~32 |

| -CH₃ | ~10 |

Note: 'd' denotes a doublet. The chemical shifts and coupling constants are approximate and can vary.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For instance, it would confirm the coupling between the -CHOH proton and the -CH₂- protons, and between the -CH₂- protons and the -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across quaternary carbons and for confirming the position of the fluorophenyl group relative to the propan-1-ol chain.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.

Key IR Absorption Bands:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic ring are usually found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the propyl chain (CH₃ and CH₂) appear in the region of 3000-2850 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the alcohol typically appears as a strong band in the 1260-1000 cm⁻¹ range.

C-F Stretch: The C-F stretching vibration gives a strong absorption band, usually in the region of 1250-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (aromatic) | > 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O (alcohol) | 1260 - 1000 | Strong |

| C-F (aromatic) | 1250 - 1000 | Strong |

Mass Spectrometry (MS) Methodologies for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed, confirming the molecular weight of the compound.

The molecule will also undergo characteristic fragmentation upon ionization. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of the fluorophenyl group will also influence the fragmentation, leading to characteristic ions containing this moiety.

Expected Key Fragments in the Mass Spectrum:

Molecular Ion [M]⁺: The peak corresponding to the intact molecule.

[M-H₂O]⁺: A significant peak resulting from the loss of a water molecule.

[M-C₂H₅]⁺: A peak resulting from the cleavage of the ethyl group, forming a [C₆H₄FCHO]⁺ fragment.

[C₆H₄F]⁺: The fluorophenyl cation.

[C₂H₅]⁺: The ethyl cation.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₉H₁₁FO]⁺ (Molecular Ion) | 154.08 |

| [C₉H₉F]⁺ | 136.07 |

| [C₇H₆FO]⁺ | 125.04 |

| [C₆H₄F]⁺ | 95.03 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the fluorophenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.

The spectrum is expected to show absorptions corresponding to the π → π* transitions of the benzene (B151609) ring. The presence of the fluorine atom and the hydroxyl-substituted propyl group may cause a slight shift in the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. Typically, two main absorption bands are expected for the phenyl group, one around 200-220 nm and another, weaker band around 250-280 nm.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π* (Primary) | ~210 |

| π → π* (Secondary) | ~265 |

Advanced Chiral Analytical Techniques

The presence of a stereogenic center at the carbinol carbon in this compound necessitates the use of specialized chiral analytical methods to separate and characterize its (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric excess (e.e.) and purity of this compound. The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.comresearchgate.net These transient, unequal interactions result in different retention times for each enantiomer, allowing for their separation and quantification. researchgate.net

For the enantioselective separation of aryl propanols such as this compound, polysaccharide-based CSPs are particularly effective. windows.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a combination of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. nih.gov

Research Findings: While specific application notes for this compound are not prevalent in readily available literature, extensive research on structurally similar chiral aromatic alcohols provides a strong basis for method development. nih.govchemrxiv.org The separation is typically achieved in normal-phase, polar organic, or reversed-phase modes. Normal-phase chromatography, using eluents like hexane (B92381) and isopropanol (B130326), often provides excellent resolution for this class of compounds. nih.govresearchgate.net The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution, particularly for compounds with basic or acidic functional groups. nih.gov

The choice of the specific polysaccharide derivative on the CSP is critical. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are among the most widely used and successful selectors for a broad range of chiral compounds. windows.netnih.gov The selection of the mobile phase, its composition, and the column temperature are key parameters that must be optimized to achieve baseline separation. nih.gov

Below is a representative table of HPLC conditions that would be a suitable starting point for the enantiomeric separation of this compound, based on methods developed for analogous compounds.

Table 1: Illustrative Chiral HPLC Conditions for Aryl Propanol (B110389) Enantioseparation

| Parameter | Condition | Purpose |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Provides the chiral environment for enantiomeric recognition. |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions for good efficiency and resolution. |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v) | Typical normal-phase eluent system; the ratio is optimized for retention and resolution. |

| Modifier | 0.1% Diethylamine (DEA) | Improves peak symmetry and reduces tailing by masking active sites on the silica support. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column to ensure efficient separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |

| Detection | UV at 254 nm or 262 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

This table is a generalized guide. Actual conditions would require optimization for this compound.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. wikipedia.org An achiral molecule does not exhibit a CD spectrum, whereas enantiomers produce mirror-image spectra. This makes CD spectroscopy an invaluable tool for distinguishing between the (R)- and (S)-enantiomers of this compound and for determining absolute configuration, often by comparison with theoretical calculations or spectra of known compounds. nsf.gov

Research Findings: Chiral alcohols, including those with aromatic groups, are known to exhibit CD signals, often referred to as Cotton effects. rsc.orgrsc.org The chromophore in this compound is the fluorophenyl group. The electronic transitions within this aromatic ring, when perturbed by the adjacent chiral center, give rise to characteristic CD bands. Saturated chiral alcohols typically show significant Cotton effects at wavelengths between 185 and 198 nm. rsc.orgrsc.org The aromatic nature of this compound would likely result in additional CD bands at longer wavelengths (typically 200-280 nm) corresponding to the π-π* transitions of the benzene ring.

The sign (positive or negative) and intensity of the Cotton effects can be correlated to the absolute configuration of the stereocenter. nsf.gov By combining experimental CD spectra with quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to predict the CD spectrum for each enantiomer and assign the absolute configuration by matching the calculated spectrum to the experimental one. researchgate.net Furthermore, CD spectroscopy can be combined with chemometric methods to analyze complex mixtures of chiral compounds, determining not only the absolute configuration but also the enantiomeric composition and concentration without physical separation. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

X-ray crystallography stands as the definitive and most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and the absolute stereochemistry. ed.ac.uk

Research Findings: For a chiral molecule like this compound, obtaining a suitable single crystal of one of its enantiomers allows for the unequivocal determination of its absolute configuration as either (R) or (S). The key to this determination is the phenomenon of anomalous (or resonant) scattering. mit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov

The analysis of these differences allows for the calculation of the Flack parameter, a value that should refine to approximately 0 for the correct absolute structure and to 1 for the inverted structure. ed.ac.ukox.ac.uk Modern diffractometers and computational methods have advanced to the point where the absolute configuration of "light-atom" molecules, containing no elements heavier than oxygen, can be reliably determined. mit.edu Therefore, derivatization with a heavy atom is often no longer necessary.

While a specific crystal structure for this compound is not publicly documented, the application of X-ray crystallography would provide the following definitive data:

Table 2: Data Obtainable from X-ray Crystallography of this compound

| Data Type | Information Provided | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystallographic data. |

| Space Group | The symmetry operations that define the crystal structure. | Confirms the crystal is non-centrosymmetric, a prerequisite for a chiral molecule. ed.ac.uk |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the complete molecular geometry. |

| Bond Lengths & Angles | Exact distances between bonded atoms and angles between bonds. | Provides insight into the molecular conformation and potential intramolecular interactions. |

| Absolute Configuration | Unambiguous assignment as (R) or (S). | Determined from anomalous scattering data (e.g., Flack parameter). ox.ac.uk |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, etc. | Explains the packing of molecules within the crystal. |

Advanced Applications and Derivatives in Organic Synthesis Research

Role as Chiral Building Blocks in Complex Molecule Construction

Chiral alcohols, such as 1-(3-Fluorophenyl)propan-1-ol, are crucial chiral building blocks in the synthesis of high-value chiral compounds. The development of methods for the asymmetric synthesis of these alcohols is a key area of research, as it allows for the production of enantiomerically pure compounds, which is often a requirement for biologically active molecules. The asymmetric catalytic hydrogenation of carbonyl compounds is a highly effective method for producing chiral alcohols.

The term "building block" in chemistry refers to a real chemical compound or a virtual molecular fragment that has reactive functional groups. Chiral building blocks are particularly important intermediates in the synthesis of pharmaceuticals and natural products. As drug discovery progresses, the demand for chiral building blocks for lead optimization and the identification of potent compounds in the early stages of research continues to grow. This is primarily because most biological targets are chiral, and the interaction between a drug and its receptor requires a precise chiral match.

Intermediate in the Synthesis of Functional Organic Molecules

Organic intermediates are transient molecules that are essential for converting reactants into final products during chemical reactions. arborpharmchem.com While many intermediates are highly reactive and have short lifespans, some, like this compound, are stable enough to be isolated and utilized in subsequent synthetic steps. arborpharmchem.com This stability provides chemists with greater control over reaction pathways, leading to increased yields and fewer byproducts. arborpharmchem.com The versatility of this compound as an intermediate is highlighted by its applications in various synthetic methodologies.

Application in Peptide Coupling and Prodrug Design Methodologies

The design of prodrugs often involves coupling a drug molecule, such as one containing a hydroxyl group, to a dipeptide to enhance its absorption in the small intestine via the human peptide transporter, hPepT1. nih.gov A synthetic protocol for this type of model prodrug has been developed where benzyl (B1604629) alcohols with different substituents on the phenyl ring are coupled to dipeptides like D-Asp-Ala and D-Glu-Ala. nih.gov The stability of these prodrugs is influenced by the electronic properties of the substituents on the phenyl ring. nih.gov For instance, model prodrugs with electron-donating groups in the 4-position of the phenyl ring were found to be unstable during storage, while those with no substituents or electron-withdrawing groups were stable. nih.gov In aqueous solutions at pH 6.0 (jejunum) and 7.4 (blood), electron-withdrawing substituents decreased the half-life of the model prodrug. nih.gov This information is crucial for the rational design of oligopeptide ester prodrugs with optimal stability and drug release profiles. nih.gov

Utility in Cross-Coupling Reactions via Activated Derivatives (e.g., Tosylates)

Primary alcohols like 1-propanol (B7761284) can be converted into their corresponding alkyl halides. wikipedia.org For example, reaction with red phosphorus and iodine yields n-propyl iodide, while phosphorus trichloride (B1173362) with a catalytic amount of zinc chloride produces n-propyl chloride. wikipedia.org Similarly, the hydroxyl group of this compound can be activated, for example, by converting it into a tosylate. This activated derivative can then participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Development of Fluorinated Alcohol Derivatives and Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. researchgate.netontosight.ai Fluorinated compounds often exhibit enhanced pharmacological properties, such as increased efficacy, reduced toxicity, and prolonged action, compared to their non-fluorinated counterparts. researchgate.net This is attributed to the similar atomic size of hydrogen and fluorine, coupled with their dissimilar physicochemical properties like electronegativity, inductive effect, lipid solubility, and bond strength. researchgate.net

The development of fluorinated alcohol derivatives and analogues of this compound is an active area of research. These efforts aim to create new molecules with tailored properties for various applications, including pharmaceuticals and materials science. ontosight.ai

Structure-Activity Relationship (SAR) Trends in Related Fluorinated Propanols

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its biological effects. drugdesign.org

In the context of fluorinated propanols, SAR studies have revealed important trends. For example, the substitution of a hydroxyl group with a fluorine atom can have a significant impact on binding affinity to biological targets. nih.gov This is because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov The high electronegativity and small size of fluorine are key properties that contribute to its importance in drug design. nih.gov In a study on classical cannabinoids, it was found that substituting a fluorine for a hydroxyl group at a specific position had a detrimental effect on CB1 receptor binding affinity. nih.gov

A study of 1,3-disubstituted 2-propanols as BACE-1 inhibitors identified compounds with low micromolar inhibitory concentrations. nih.gov Optimization of these initial hits led to a potent inhibitor with a nanomolar IC50 value. nih.gov These small molecule inhibitors demonstrated high selectivity over cathepsin D and possessed physicochemical properties favorable for crossing the blood-brain barrier. nih.gov

Comparative Chemical Analysis with Analogous Compounds

The chemical properties of this compound can be better understood through comparison with its analogous compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 701-38-2 | C9H11FO | 154.18 | Chiral alcohol with a meta-fluorine substituent. |

| 1-Propanol | 71-23-8 | C3H8O | 60.10 | The parent primary alcohol. wikipedia.org |

| 3-Fluoro-1-propanol | 462-43-1 | C3H7FO | 78.09 | Isomer with fluorine on the propyl chain. |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 347-93-3 | C9H8ClFO | 186.61 | Ketone analogue with a chloro substituent. bldpharm.com |

| 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | C9H11ClO | 170.64 | Chloro-analogue instead of fluoro. biosynth.com |

| (R)-1-(4-Fluorophenyl)ethan-1-ol | 101219-68-5 | C8H9FO | 140.16 | Shorter alkyl chain, para-fluoro isomer. tcichemicals.com |

This table provides a snapshot of how variations in the position of the fluorine atom, the nature of the halogen substituent, and the length of the alkyl chain can lead to a diverse set of related compounds with potentially different chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Fluorophenyl)propan-1-OL, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of 1-(3-fluorophenyl)propan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF). Optimizing stoichiometry (e.g., 1:2 molar ratio of ketone to NaBH₄) and temperature (0–25°C) improves yield . Alternative routes include Friedel-Crafts alkylation of 3-fluorobenzene with propanal derivatives, though this requires Lewis acid catalysts (e.g., AlCl₃) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : The hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while aromatic protons show splitting patterns due to fluorine coupling (e.g., doublets at ~6.8–7.4 ppm) .

- ¹⁹F NMR : A single peak near -110 to -120 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : A strong O-H stretch (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic .

Q. How does the fluorine substituent influence the compound’s physical properties (e.g., solubility, boiling point)?

- Methodological Answer : Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). However, steric effects from the 3-fluorophenyl group reduce miscibility in nonpolar solvents. Boiling points are elevated (~220–240°C) compared to non-fluorinated analogs due to dipole-dipole interactions .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of (1R)-1-(3-Fluorophenyl)propan-1-OL, and how is enantiomeric excess validated?

- Methodological Answer : Chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation of ketone precursors achieve enantiomeric excess (>90%). Enantiopurity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Computational modeling (DFT) predicts transition states to refine catalyst design .

Q. How do fluorination patterns (e.g., 3- vs. 4-fluorophenyl) affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 3-fluorophenyl group induces meta-directing effects, slowing electrophilic substitution compared to para-substituted analogs. Kinetic studies (e.g., monitoring SN2 reactions with NaCN) show 3-fluorophenyl derivatives exhibit 20–30% lower reactivity due to steric hindrance and electronic deactivation .

Q. What computational methods are used to predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Serine or Tyrosine), while the fluorophenyl moiety engages in hydrophobic interactions. Free energy calculations (MM-PBSA) quantify binding stability .

Q. How can structural analogs (e.g., 3,3-difluoro derivatives) be synthesized, and what are their comparative thermodynamic properties?

- Methodological Answer : Electrophilic fluorination (using Selectfluor®) introduces additional fluorine atoms. Thermodynamic stability is assessed via calorimetry (DSC) and Gibbs free energy calculations. Difluoro analogs show 10–15% higher thermal stability due to increased van der Waals interactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers resolve these?

- Methodological Answer : Variations (e.g., 85–92°C) arise from impurities or polymorphic forms. Recrystallization (ethanol/water) followed by X-ray crystallography resolves polymorphism. Differential scanning calorimetry (DSC) at controlled cooling rates (2–5°C/min) identifies pure phases .

Q. Why do catalytic hydrogenation yields vary across studies (50–85%)?

- Methodological Answer : Catalyst poisoning by trace moisture or sulfur impurities reduces efficiency. Pre-treatment of Pd/C catalysts with H₂ gas and rigorous solvent drying (molecular sieves) improves reproducibility. Reaction monitoring via GC-MS ensures intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.